Complete DDR1 Protein Degradation (DC₅₀) vs. Kinase Inhibition (IC₅₀) in NCI-H23 Cells
LLC355 achieves a DC₅₀ of 150.8 nM for DDR1 protein degradation in NCI-H23 non-small cell lung cancer cells, as quantified by Western blot densitometry [1]. In contrast, the archetypal DDR1 kinase inhibitor DDR1-IN-1 has a reported kinase IC₅₀ of 105 nM in biochemical assays, but does not reduce total DDR1 protein levels even at concentrations exceeding 10 µM . The inhibitor 1 employed in the same study as LLC355 showed no measurable DDR1 degradation across the tested concentration range, while LLC355 achieved >90% maximal degradation (Dmax) at 1 µM [1]. This demonstrates that potency alone does not predict functional outcome: a compound that merely inhibits kinase activity fails to address DDR1's noncatalytic scaffolding roles [2].
| Evidence Dimension | DDR1 protein degradation potency (DC₅₀) vs. kinase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | DC₅₀ = 150.8 nM; Dmax > 90% at 1 µM |
| Comparator Or Baseline | Inhibitor 1 (DC₅₀: no degradation up to 10 µM); DDR1-IN-1 (IC₅₀: 105 nM, no degradation) |
| Quantified Difference | DC₅₀ 150.8 nM for degradation vs. no degradation by kinase inhibitors at equivalent or higher concentrations |
| Conditions | NCI-H23 non-small cell lung cancer cell line; 24 h treatment; Western blot quantification; normalized to GAPDH loading control |
Why This Matters
Procurement of LLC355 is essential for experiments requiring ablation of both catalytic and noncatalytic DDR1 functions, a capability absent in all kinase inhibitor-based tools.
- [1] Liu L, Zhao L, Yang L, et al. Discovery of LLC355 as an Autophagy-Tethering Compound for the Degradation of Discoidin Domain Receptor 1. J Med Chem. 2024;67(10):8043-8059. doi:10.1021/acs.jmedchem.4c00162 View Source
- [2] Liu L, Zhao L, Yang L, et al. Discovery of LLC355 as an Autophagy-Tethering Compound for the Degradation of Discoidin Domain Receptor 1. J Med Chem. 2024;67(10):8043-8059. doi:10.1021/acs.jmedchem.4c00162 View Source
